molecular formula C16H21N3OS B2983913 1-[4-(4,5-Dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]propan-1-one CAS No. 886914-52-9

1-[4-(4,5-Dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]propan-1-one

Cat. No.: B2983913
CAS No.: 886914-52-9
M. Wt: 303.42
InChI Key: PMFUAJBWSWCZHE-UHFFFAOYSA-N
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Description

1-[4-(4,5-Dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]propan-1-one is a synthetic chemical compound of significant interest in medicinal chemistry and pharmacological research. This molecule features a benzothiazole core, a privileged scaffold in drug discovery known for its diverse biological activities. Scientific literature indicates that benzothiazole derivatives are frequently investigated for their potent anti-tubercular properties, acting against targets like DprE1 in Mycobacterium tuberculosis . Furthermore, the incorporation of a piperazine ring, a common feature in bioactive molecules, is known to influence the compound's pharmacokinetic profile and receptor binding affinity, potentially contributing to central nervous system (CNS) activity. Piperazine derivatives have been studied for their interactions with various neurotransmitter systems, including serotonergic and dopaminergic pathways, suggesting research applications in neuroscience . This compound is supplied strictly for research use in laboratory settings. It is not intended for diagnostic or therapeutic use in humans or animals, and it is absolutely not for personal consumption. Researchers are encouraged to explore its potential as a building block for novel molecular entities or as a tool compound for investigating new biological targets.

Properties

IUPAC Name

1-[4-(4,5-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3OS/c1-4-14(20)18-7-9-19(10-8-18)16-17-15-12(3)11(2)5-6-13(15)21-16/h5-6H,4,7-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMFUAJBWSWCZHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CCN(CC1)C2=NC3=C(S2)C=CC(=C3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[4-(4,5-Dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]propan-1-one can be achieved through various synthetic routes. One common method involves the reaction of 4,5-dimethyl-2-aminobenzothiazole with 1-(2-chloroethyl)piperazine in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis equipment .

Chemical Reactions Analysis

1-[4-(4,5-Dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]propan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced derivatives.

    Substitution: The benzothiazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens under controlled conditions.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids and amines

Scientific Research Applications

1-[4-(4,5-Dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]propan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[4-(4,5-Dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]propan-1-one involves its interaction with specific molecular targets. The benzothiazole ring is known to interact with enzymes and receptors, modulating their activity. The piperazine moiety enhances the compound’s binding affinity and selectivity. The compound may inhibit key enzymes involved in cellular processes, leading to its therapeutic effects .

Comparison with Similar Compounds

Structural Analogues

The following compounds share structural similarities with the target molecule, differing primarily in substituents or heterocyclic systems:

Compound Name Key Structural Differences Molecular Formula Pharmacological Relevance References
3-(4-Chlorobenzenesulfonyl)-1-[4-(4,5-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]propan-1-one 4-Chlorobenzenesulfonyl group added to propanone backbone C₂₂H₂₄ClN₃O₃S₂ Not explicitly stated; sulfonyl groups often enhance metabolic stability
1-(5-Methyl-1-phenylpyrazol-4-yl)-3-[4-(o-tolyl)piperazin-1-yl]-propan-1-one hydrochloride (CIBA 1002-Go) Pyrazole ring replaces benzothiazole; o-tolyl substituent C₂₅H₃₁ClN₄O Affects catecholamine stores in rat and cat tissues, suggesting CNS modulation
3-(1H-Indol-3-yl)-1-[4-(1-benzyl-2-ethyl-4-nitro-1H-imidazol-5-yl)-piperazin-1-yl]propan-1-one Nitroimidazole core; indole substituent C₂₆H₂₉N₅O₃ Potential antimicrobial/antiparasitic activity (nitroimidazoles are known for this role)
(E)-3-(4-(Benzyloxy)phenyl)-2-((substituted benzylidene)amino)-1-(thiazolidin-3-yl)propan-1-one Thiazolidine ring; benzylidene amino group Variable (AAP-1 to AAP-10) Demonstrated in vitro antimicrobial activity

Pharmacological and Physicochemical Properties

  • Benzothiazole vs. Imidazole/Nitroimidazole :

    • The benzothiazole group in the target compound may offer superior π-π stacking interactions compared to nitroimidazole derivatives (e.g., Compound 22 in ), which are more electronegative due to nitro groups. This could influence binding affinity to hydrophobic enzyme pockets .
    • Nitroimidazoles (e.g., ) are well-documented for antiparasitic activity, whereas benzothiazoles are explored for anticancer and antimicrobial roles .
  • Piperazine Substituents :

    • The o-tolyl group in CIBA 1002-Go () introduces steric hindrance compared to the dimethylbenzothiazole group in the target compound. This may reduce CNS penetration but enhance selectivity for peripheral catecholamine stores .
    • Sulfonyl groups (e.g., 4-chlorobenzenesulfonyl in ) improve aqueous solubility but may increase metabolic clearance via sulfation pathways .
  • Propan-1-one Backbone Modifications: Substitution at the propanone position (e.g., indole in , thiazolidine in ) alters electronic properties.

Computational and Theoretical Insights

  • Such data are absent for the target compound but are critical for rational drug design .

Biological Activity

1-[4-(4,5-Dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]propan-1-one is a complex organic compound that has garnered interest due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a thiazole ring and a piperazine moiety, which are known for their roles in various biological processes.

Chemical Structure and Properties

The compound's structure can be represented as follows:

Property Details
IUPAC Name 1-[4-(4,5-Dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]propan-1-one
Molecular Formula C16_{16}H20_{20}N2_{2}S
Molecular Weight 284.41 g/mol
CAS Number 886916-71-8

Antimicrobial Properties

Research indicates that 1-[4-(4,5-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]propan-1-one exhibits significant antimicrobial activity. A study highlighted its effectiveness against various bacterial strains, including Acinetobacter baumannii and Pseudomonas aeruginosa, which are critical concerns in antibiotic resistance . The compound's mechanism of action likely involves interference with bacterial cell wall synthesis or function.

Antiviral Activity

The compound has also been noted for its potential antiviral properties. Preliminary data suggest that it may inhibit viral replication by targeting specific viral enzymes or receptors. This aspect is particularly relevant in the context of developing treatments for viral infections.

Anti-inflammatory Effects

In addition to its antimicrobial and antiviral activities, this compound demonstrates anti-inflammatory properties. It may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines or enzymes involved in inflammation processes. This could have implications for treating conditions characterized by chronic inflammation.

The biological activity of this compound is largely attributed to its structural components:

  • Thiazole Ring : Known for its ability to interact with various biological targets, influencing enzyme activity and receptor binding.
  • Piperazine Moiety : Enhances solubility and bioavailability, allowing better interaction with target sites within cells.

The compound's interactions with specific molecular targets contribute to its diverse pharmacological effects.

Study on Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of various benzothiazole derivatives found that compounds similar to 1-[4-(4,5-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]propan-1-one exhibited notable activity against resistant strains of bacteria. The research indicated that modifications in the piperazine ring could enhance activity against specific pathogens .

Evaluation of Antiviral Potential

In vitro studies assessing the antiviral potential of this compound revealed promising results against RNA viruses. The mechanism was hypothesized to involve the inhibition of viral entry into host cells and disruption of viral replication cycles .

Comparative Analysis with Similar Compounds

To understand the unique properties of 1-[4-(4,5-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]propan-1-one, it is useful to compare it with other thiazole and piperazine derivatives:

Compound Name Biological Activity Mechanism of Action
4-Methylbenzo[d]thiazol-2-amineAntimicrobialCell wall synthesis inhibition
1-(4-(4,5-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)butan-1-oneAntiviralViral enzyme inhibition
3-(4-Chlorobenzenesulfonyl)-1-[4-(4,5-dimethylbenzothiazol)]propan-1-oneAnti-inflammatoryCytokine modulation

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